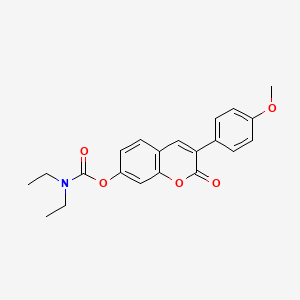
3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl diethylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the chromene ring, the introduction of the methoxyphenyl group, and the attachment of the diethylcarbamate group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the chromene ring. The exact structure would depend on the specific synthetic steps used. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are typically used to determine the structure of complex organic molecules .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the carbamate group might be susceptible to hydrolysis, and the chromene ring might participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carbamate group might increase its solubility in polar solvents, while the large, nonpolar chromene and phenyl rings might increase its solubility in nonpolar solvents .Applications De Recherche Scientifique
Antibacterial Effects and Synthesis of New Derivatives Research has demonstrated the synthesis of new derivatives of 4-hydroxy-chromen-2-one, including compounds related to "3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl diethylcarbamate," and their antibacterial activities. These compounds were evaluated against bacterial cultures such as Staphylococcus aureus, E. coli, and Bacillus cereus, showing significant bacteriostatic and bactericidal activity. Advanced instrumental methods of analysis characterized the synthesized compounds (Behrami & Dobroshi, 2019).
Catalytic Applications in Organic Synthesis Another study focused on the synthesis and characterization of novel polystyrene-supported catalysts and their use in the Michael addition for the synthesis of Warfarin and its analogues. The catalytic systems showed promising properties, facilitating high to quantitative conversion yields of the products, including those related to the chemical structure of interest. These catalysts could be easily recovered and reused without significant loss of activity (Alonzi et al., 2014).
Synthesis of Aromatic Carbamates Derivatives Research into the condensation of various compounds has led to the formation of chromene derivatives, including esterification and oxidation processes to synthesize aromatic carbamates derivatives with a chromen-2-one fragment. These synthetic pathways offer insights into the complex chemical behavior and potential applications of chromen-2-one derivatives in developing new chemical entities (Velikorodov et al., 2014).
Antimicrobial Activity and Molecular Modeling Novel compounds with the 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one structure have been synthesized and shown to exhibit significant antibacterial and antifungal activity. Molecular docking studies with specific proteins suggest these derivatives' inhibitory potency, demonstrating the potential of such compounds in developing new antimicrobial agents (Mandala et al., 2013).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
[3-(4-methoxyphenyl)-2-oxochromen-7-yl] N,N-diethylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO5/c1-4-22(5-2)21(24)26-17-11-8-15-12-18(20(23)27-19(15)13-17)14-6-9-16(25-3)10-7-14/h6-13H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONWSZQXSHGZWDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)OC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl diethylcarbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4H-chromeno[4,3-d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2704748.png)
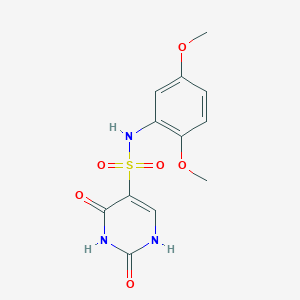
![2-(9H-Fluoren-9-ylmethoxycarbonyl)-1,3,4,5-tetrahydropyrido[4,3-b]indole-8-carboxylic acid](/img/structure/B2704754.png)
![2-(2-chlorophenyl)-1-[(2,4-dichlorobenzyl)oxy]-1H-imidazo[4,5-b]pyridine](/img/structure/B2704755.png)

![N-(4-[1-(Hydroxyimino)ethyl]-1,3-thiazol-2-YL)acetamide](/img/structure/B2704757.png)
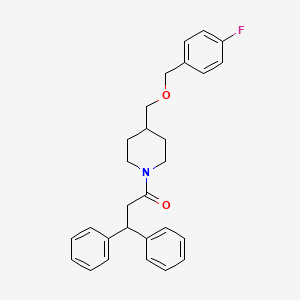
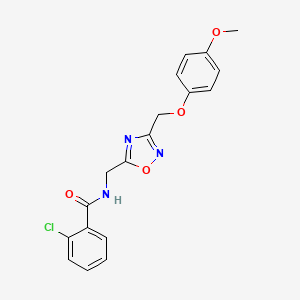
![1-({[5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)piperidine](/img/structure/B2704760.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-2-oxochromene-3-carboxamide](/img/structure/B2704762.png)
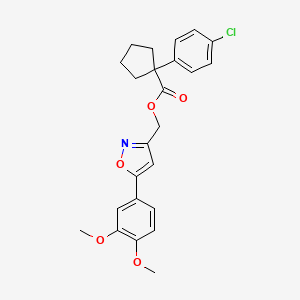

![1-[(4-Fluorophenyl)methyl]-4-(oxan-4-yl)piperazine](/img/structure/B2704768.png)
![N-{4-[5-(2-fluorophenyl)-1-(4-methoxybenzenesulfonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2704769.png)